
(5-甲氧基-1H-吲唑-3-基)甲胺盐酸盐
描述
“(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H12ClN3O . It has a molecular weight of 213.67 . The compound is in the form of an off-white solid .
Molecular Structure Analysis
The InChI code for “(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride” is 1S/C9H11N3O.ClH/c1-13-6-2-3-8-7 (4-6)9 (5-10)12-11-8;/h2-4H,5,10H2,1H3, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride” is an off-white solid . It has a molecular weight of 213.67 .
科学研究应用
(5-甲氧基-1H-吲唑-3-基)甲胺盐酸盐应用分析
抗菌活性
吲唑衍生物的应用之一是其抗菌活性,其中包括 (5-甲氧基-1H-吲唑-3-基)甲胺盐酸盐等化合物。 已经对新型吲唑化合物进行了研究,以评估它们对各种微生物菌株的有效性 .
抗炎特性
吲唑衍生物也已被证明具有抗炎特性。 例如,某些吲唑-3-醇衍生物已被发现可以抑制花生四烯酸的氧化,该氧化是由 5-脂氧合酶催化的,5-脂氧合酶是参与炎症过程的一种酶 .
癌症研究
在癌症研究中,吲唑化合物因其抑制细胞生长的潜力而被研究。 一些衍生物已显示出对结肠癌和黑色素瘤细胞系的有效性,GI 50 值表明了它们的生长抑制浓度 .
成纤维细胞生长因子受体 (FGFRs) 抑制
吲唑衍生物也因其对成纤维细胞生长因子受体 (FGFRs) 的抑制活性而受到评估,FGFRs 在包括血管生成和伤口愈合在内的各种生物过程中发挥着至关重要的作用 .
注意:以上分析涵盖了 (5-甲氧基-1H-吲唑-3-基)甲胺盐酸盐在科学研究中的一些独特应用。然而,由于该化合物的特异性和研究范围广阔,需要进一步详细调查以确定其他独特的应用。提供的信息基于可用的研究,可能并不详尽。
安全和危害
作用机制
Target of Action
Compounds with similar structures, such as indazole derivatives, have been reported to inhibit, regulate, and modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as the aforementioned kinases) and modulate their activity . This could result in changes to cellular processes controlled by these kinases, such as cell cycle progression and cell volume regulation .
Biochemical Pathways
If the compound does indeed target kinases like chk1, chk2, and h-sgk, it could impact pathways related to cell cycle regulation and cell volume control . The downstream effects of these changes could include altered cell proliferation and cell survival .
Result of Action
If the compound does indeed modulate the activity of kinases like chk1, chk2, and h-sgk, it could potentially alter cell cycle progression and cell volume regulation . This could lead to changes in cell proliferation and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride . These factors could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells.
生化分析
Biochemical Properties
(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with non-receptor tyrosine kinases, which are involved in cell growth, development, and differentiation . The compound’s indazole core allows it to inhibit the activity of these kinases, thereby modulating signaling pathways that are crucial for cellular functions. Additionally, (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride has been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This inhibition can have anti-inflammatory effects, making the compound a potential candidate for therapeutic applications.
Cellular Effects
The effects of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with non-receptor tyrosine kinases affects the phosphorylation status of key signaling proteins, leading to alterations in downstream signaling cascades . This can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the inhibition of 5-lipoxygenase by (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride can reduce the production of pro-inflammatory mediators, thereby influencing cellular responses to inflammation .
Molecular Mechanism
The molecular mechanism of action of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the active site of non-receptor tyrosine kinases, preventing their phosphorylation and subsequent activation . This inhibition disrupts the signaling pathways that rely on these kinases, leading to altered cellular responses. Additionally, (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride inhibits 5-lipoxygenase by binding to its active site, thereby blocking the enzyme’s ability to catalyze the oxidation of arachidonic acid . This inhibition reduces the production of leukotrienes, which are potent mediators of inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods . In in vitro studies, prolonged exposure to (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride can lead to sustained inhibition of target enzymes and prolonged anti-inflammatory effects . In in vivo studies, the compound’s effects may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular responses without causing significant toxicity . At higher doses, (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes catalyze the oxidation and conjugation of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride, leading to the formation of metabolites that are excreted from the body . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cells, (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride may localize to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Alternatively, it may be transported to the nucleus, where it can influence gene expression by interacting with nuclear receptors or transcription factors .
属性
IUPAC Name |
(5-methoxy-2H-indazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.ClH/c1-13-6-2-3-8-7(4-6)9(5-10)12-11-8;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYPABUWPQEEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-31-2 | |
| Record name | 1H-Indazole-3-methanamine, 5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



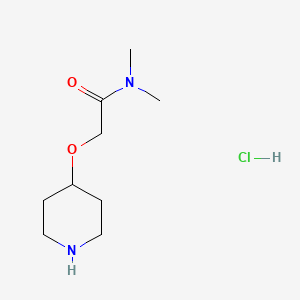
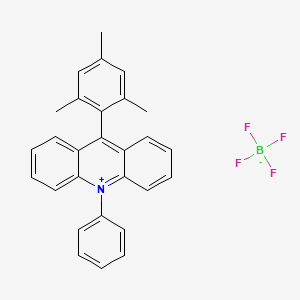
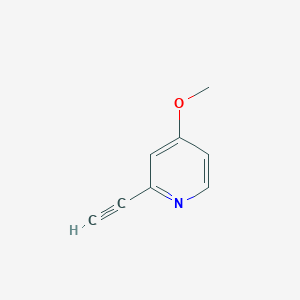

![tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1457874.png)
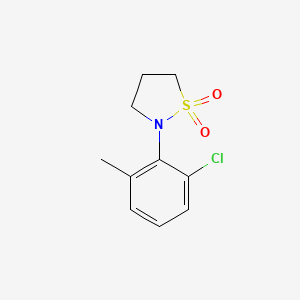
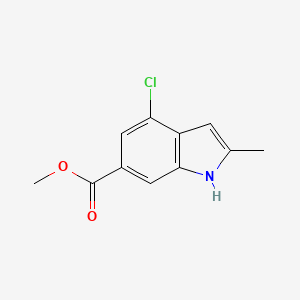


![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)



